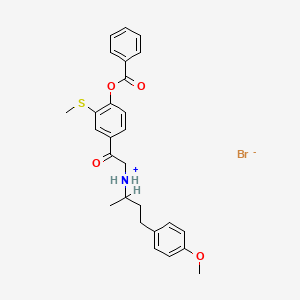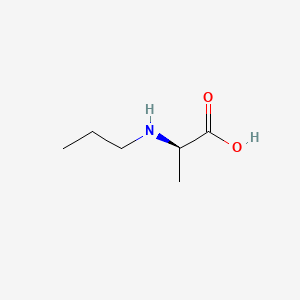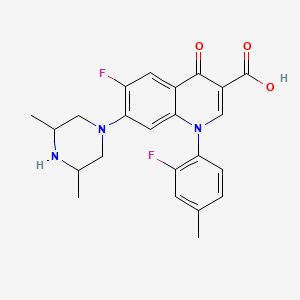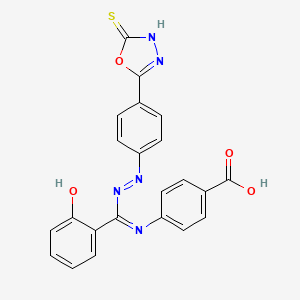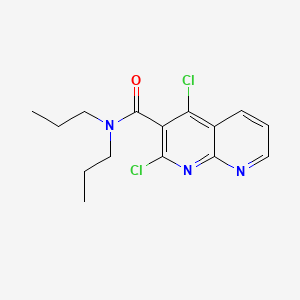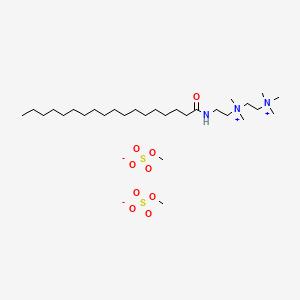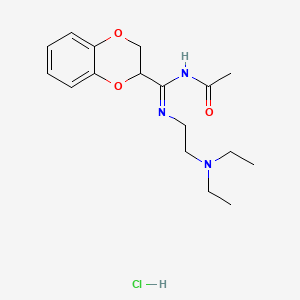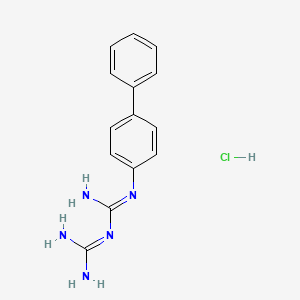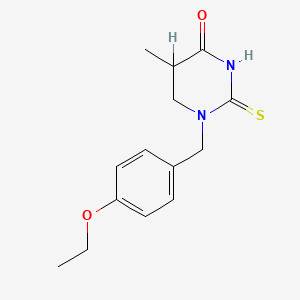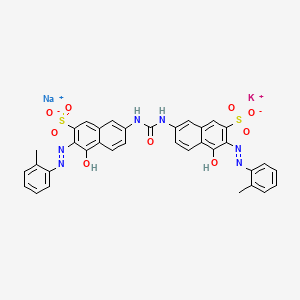
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a unique structure that combines a methacrylate group with a dodecyloxy and hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methacrylic acid, dodecanol, and tert-butylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants.
作用機序
The mechanism of action of 2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with specific molecular targets and pathways. The methacrylate group allows it to polymerize and form cross-linked networks, while the dodecyloxy and hydroxypropyl groups provide hydrophobic and hydrophilic properties, respectively. These interactions enable the compound to function effectively in various applications, such as drug delivery and tissue engineering.
類似化合物との比較
Similar Compounds
(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of the dodecyloxy and hydroxypropyl groups.
Methacrylic acid: A simpler compound with a methacrylate group.
N,N-Dimethylethanolamine methacrylate: Another related compound with different substituents.
Uniqueness
2-((1,1-Dimethylethyl)(3-(dodecyloxy)-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of hydrophobic and hydrophilic groups, which provide it with distinct properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
93893-00-6 |
|---|---|
分子式 |
C25H50ClNO4 |
分子量 |
464.1 g/mol |
IUPAC名 |
2-[tert-butyl-(3-dodecoxy-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H49NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-18-29-21-23(27)20-26(25(4,5)6)17-19-30-24(28)22(2)3;/h23,27H,2,7-21H2,1,3-6H3;1H |
InChIキー |
WSMHGDURJJQEKK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


